3-Deoxyfructose

Description

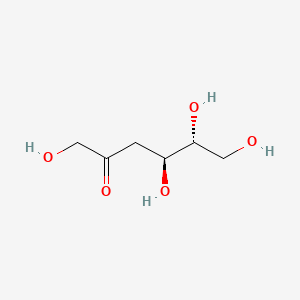

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-1,4,5,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h5-8,10-11H,1-3H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFWZSUJNURRMW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210988 | |

| Record name | 3-Deoxyhexulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Deoxyfructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6196-57-2 | |

| Record name | 3-Deoxy-D-fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6196-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyhexulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Deoxyfructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Formation Pathways of 3 Deoxyfructose Precursors

Formation of 3-Deoxyglucosone (B13542) (3-DG) as a Key Intermediate

3-Deoxyglucosone (3-DG) is a significant intermediate in the formation of 3-deoxyfructose. diabetesjournals.orgnih.gov It is a reactive dicarbonyl sugar produced from various sources within the body and in food systems. nih.govjst.go.jpresearchgate.net The primary pathways for 3-DG synthesis are the Maillard reaction, the polyol pathway, and the breakdown of intermediates from glycolysis. nih.govcas.czmdpi.com

The Maillard reaction is a complex series of non-enzymatic reactions between reducing sugars and amino compounds, such as the amino groups of proteins. jst.go.jpnih.gov This reaction is a major source of 3-DG, both in thermally processed foods and under physiological conditions. jst.go.jpnih.gov

The initial stage of the Maillard reaction involves the condensation of a reducing sugar like glucose with a free amino group, typically from a lysine (B10760008) or arginine residue in a protein, to form a Schiff base. google.comgoogle.com This unstable intermediate then undergoes rearrangement to form a more stable ketoamine known as an Amadori product, such as fructoselysine. google.comgoogle.com

Amadori compounds, including fructoselysine, are key precursors to 3-DG. nih.govjst.go.jpresearchgate.net They can undergo a series of non-oxidative degradation reactions, including enolization and dehydration, to yield 3-DG. uni-halle.denih.gov Specifically, the Amadori product can undergo 1,2-enolization and subsequent dehydration to form 3-DG. uni-halle.de The decomposition of the model Amadori compound, Nα-formyl-Nε-fructoselysine, has been shown to produce 3-DG under physiological conditions. nih.gov This process can also occur via a vinylogous β-elimination of water from the Amadori product, leading to a Schiff base of 3-DG, which is then hydrolyzed to release 3-DG. acs.org

Another pathway involves the enzymatic phosphorylation of fructoselysine by fructosamine-3-kinase (FN3K), also known as amadorase. prospecbio.comsbir.gov This reaction produces fructoselysine-3-phosphate, an unstable intermediate that rapidly decomposes to yield 3-DG, lysine, and inorganic phosphate (B84403). sbir.gov This enzymatic pathway is considered a significant source of in vivo 3-DG production. google.comsbir.gov

Table 1: Formation of 3-DG from Amadori Compounds

| Precursor | Pathway | Key Steps | Resulting Products |

|---|---|---|---|

| Amadori Product (e.g., Fructoselysine) | Non-enzymatic Degradation | 1,2-enolization, dehydration | 3-Deoxyglucosone |

| Amadori Product (e.g., Fructoselysine) | Non-enzymatic Degradation | Vinylogous β-elimination, hydrolysis | 3-Deoxyglucosone |

| Fructoselysine | Enzymatic Phosphorylation | Phosphorylation by Fructosamine-3-kinase (FN3K) | Fructoselysine-3-phosphate |

Fructose (B13574) is a more potent precursor to 3-DG than glucose. nih.govresearchgate.net It can contribute to 3-DG formation through several mechanisms. One pathway involves the direct autoxidation of fructose, which can produce 3-DG even without the involvement of amino groups. kobe-u.ac.jp

Fructose can also be phosphorylated to form fructose-3-phosphate. kobe-u.ac.jpavehjournal.org This phosphorylated intermediate is a significant precursor to 3-DG. diabetesjournals.orgresearchgate.net Fructose-3-phosphate can undergo hydrolysis to yield 3-DG and inorganic phosphate. researchgate.net The enzyme fructosamine-3-kinase is involved in the conversion of fructose to fructose-3-phosphate. researchgate.net Studies have shown that fructose 3-phosphate and its breakdown product, 3-deoxyglucosone, are potent glycating agents. nih.gov

Thermal processing and caramelization reactions, which occur during the cooking and storage of food, are significant contributors to the formation of 3-DG. acs.orgresearchgate.net During heating, sugars like glucose can degrade to form 3-DG. nih.govfrontiersin.org Caramelization, the process of sugar browning, can directly lead to the formation of 3-DG from glucose through the removal of a water molecule. frontiersin.org

The concentrations of 3-DG are found to increase significantly in food products that have undergone heat treatment. nih.govacs.org For instance, in a model system, the concentration of 3-DG increased with heating time and temperature, reaching maximum levels at specific time points depending on the temperature. nih.govfrontiersin.org

Table 2: Formation of 3-DG during Thermal Processing

| Process | Precursor | Key Mechanism | Resulting Product |

|---|---|---|---|

| Caramelization | Glucose | Dehydration | 3-Deoxyglucosone |

The polyol pathway is another important route for the formation of 3-DG, particularly under conditions of high glucose, such as in diabetes. nih.govavehjournal.org In this pathway, the enzyme aldose reductase reduces glucose to sorbitol, which is then converted to fructose by sorbitol dehydrogenase. avehjournal.orgmdpi.com

The resulting fructose can then be phosphorylated to fructose-3-phosphate, which, as mentioned earlier, is a direct precursor to 3-DG. avehjournal.orgresearchgate.net The breakdown of fructose-3-phosphate yields 3-DG. avehjournal.org Therefore, increased flux through the polyol pathway can lead to higher levels of fructose and its downstream metabolites, including 3-DG. mdpi.com This pathway is considered a significant contributor to the in vivo production of 3-DG. medchemexpress.comchemsrc.com

Intermediates of the glycolytic pathway can also serve as precursors for 3-DG. cas.czplos.org Specifically, triose phosphates such as glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which are formed during glycolysis, can be degraded to form reactive dicarbonyl compounds, including 3-DG. mdpi.com While methylglyoxal (B44143) is a major product from the degradation of triose phosphates, 3-DG is also formed through related pathways. mdpi.com Additionally, glucose itself can undergo β-elimination and keto-enol tautomerism to directly generate 3-deoxyglucosone. researchgate.net

Contribution of Fructose and Fructose Phosphates

Polyol Pathway Contributions

Dietary Sources and Exogenous Contribution of 3-Deoxyglucosone

3-Deoxyglucosone (3-DG) is a significant α-dicarbonyl compound that is formed exogenously in foods, primarily through the Maillard reaction and caramelization processes. mdpi.comresearchgate.netacs.org These chemical reactions, which involve reducing sugars and amino acids, are responsible for the development of color and flavor in many processed foods. tugraz.atresearchgate.net Consequently, 3-DG is prevalent in a wide variety of commonly consumed food products, particularly those that are rich in carbohydrates and have undergone heat treatment. researchgate.nettandfonline.com

The presence and concentration of 3-DG in foods can serve as an indicator of the extent of heat exposure, processing treatments, and storage conditions. mdpi.comresearchgate.net It is recognized as one of the most abundant α-dicarbonyl compounds in the human diet. nih.govd-nb.info The daily dietary intake of 3-DG can range from 20 to 160 mg, depending on dietary habits. d-nb.info

Key Dietary Sources:

Research has identified several key food categories as major contributors to dietary 3-DG intake:

Honey: Honey is a significant source of 3-DG, with concentrations varying widely depending on the geographical and floral origin, as well as the age of the honey. mdpi.comtugraz.at Studies have reported 3-DG levels in U.S. honey ranging from 10.80 to 50.24 mg/kg, with some German multifloral and Florida varietal honeys showing even higher concentrations. mdpi.com In some cases, levels as high as 271 to 1641 mg/kg have been reported in honey. mdpi.com Generally, darker honeys may contain higher levels of α-dicarbonyls. mdpi.comnih.gov

Bakery Products: Baked goods such as bread, cookies, and breakfast cereals are notable sources of 3-DG due to the high temperatures used in baking. nih.govnih.gov The type of flour used can influence the amount of 3-DG formed; for instance, formulations with oats, teff, and rye have been shown to increase its formation compared to wheat flour. nih.govresearchgate.net Levels in bread can range from 13 to 619 mg/kg, and in cookies from 8.5 to 385 mg/kg. mdpi.com

Syrups and Sauces: Syrups, especially those derived from must, show very high concentrations of 3-DG, with average values around 9.2 mg/g. researchgate.netnih.gov Balsamic vinegar and soy sauces are also rich in 3-DG, which contributes to their characteristic aroma. tandfonline.comnih.gov

Fruits and Vegetables: Processed and dehydrated fruits, such as raisins and tomatoes, contain notable levels of 3-DG. nih.govacs.org The processing of these foods, which often involves heating, contributes to its formation. acs.org

The formation of 3-DG is influenced by temperature and, to a lesser extent, by storage time. nih.gov It is a primary degradation product of glucose and a precursor to the brown coloration in foods. mdpi.com While it is formed in a wide array of processed foods, it is generally found in very low amounts or is absent in fresh, unprocessed foods like raw meat, fish, dairy products (milk, cheese, yogurt), and most nuts. nih.govacs.org

Research Findings on 3-Deoxyglucosone in Foods

| Food Category | Food Item | Reported Concentration of 3-Deoxyglucosone (3-DG) | Reference |

|---|---|---|---|

| Honey | U.S. Honey | 10.80 - 50.24 mg/kg | mdpi.com |

| Honey | Florida Varietal Honey | 206 - 884 µg/g | mdpi.com |

| Honey | General | 271 - 1641 mg/kg | mdpi.com |

| Bakery Products | Bread | 13 - 619 mg/kg | mdpi.com |

| Bakery Products | Cookies | 8.5 - 385 mg/kg | mdpi.com |

| Bakery Products | Gluten-Free Bread (Brown Rice Flour) | 376.65 mg/kg (crust) | mdpi.com |

| Beverages | Wine | 3.3 - 35.1 mg/L | researchgate.netresearchgate.net |

| Beverages | Lactose-Hydrolyzed UHT Milk | 2.5 - 18 mg/L | acs.org |

| Syrups & Sauces | Must Syrups | Average of 9.2 mg/g | researchgate.netnih.gov |

| Dairy | Brown Fermented Milk (after 180 min browning) | 82.13 ± 0.64 mg/L | nih.gov |

| Meat & Fish | Heated Meat & Fish Products | Up to 15.3 mg/kg | acs.org |

Metabolic Pathways and Enzymatic Transformations Involving 3 Deoxyfructose

Enzymatic Reduction of 3-Deoxyglucosone (B13542) to 3-Deoxyfructose

The primary route for the formation of this compound in biological systems is the enzymatic reduction of 3-deoxyglucosone. google.comnih.govnih.gov This detoxification process is catalyzed by a group of enzymes known as aldo-keto reductases. mdpi.comtandfonline.comabcam.com

Identification and Characterization of Aldo-Keto Reductases

Aldo-keto reductases (AKRs) are a large superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of aldehydes and ketones. nih.govtandfonline.comabcam.com Several members of the AKR family have been identified and characterized for their ability to reduce 3-deoxyglucosone.

Aldehyde Reductase (AKR1A): This enzyme is widely distributed in various tissues and plays a significant role in the detoxification of various aldehydes, including 3-deoxyglucosone. google.comnih.govtandfonline.com Studies have shown that overexpression of aldehyde reductase can protect cells from the toxic effects of 3-DG. google.com

Aldose Reductase (AKR1B): Extensively studied for its role in diabetic complications, aldose reductase also efficiently catalyzes the reduction of 3-deoxyglucosone to this compound. diabetesjournals.orgtandfonline.comnih.gov Its catalytic efficiency for 3-DG is higher than that of aldehyde reductase. nih.gov

Dihydrodiol Dehydrogenase: A dimeric form of this enzyme, purified from monkey kidney, has been shown to exhibit high activity in reducing 3-deoxyglucosone. nih.gov

Other AKRs: Research in various organisms has identified other AKRs with the capacity to reduce 3-DG. For instance, a rat aldo-keto reductase, AKR1B13, has been shown to have activity towards 3-deoxyglucosone. nih.gov Similarly, an aldo/keto reductase (slr0942) from Synechocystis sp. can also reduce 3-deoxyglucosone. uniprot.org

In monkey kidney, three distinct enzymes capable of reducing 3-DG were purified and identified as dihydrodiol dehydrogenase, aldehyde reductase, and aldose reductase. nih.govucsd.edu The kidney exhibits the highest specific activity for the NADPH-dependent reduction of 3-DG among various monkey tissues. nih.govucsd.edu

NADPH-Dependency of Reductase Activities

A defining characteristic of the aldo-keto reductases involved in the conversion of 3-deoxyglucosone to this compound is their dependency on the coenzyme NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govnih.govtandfonline.comnih.gov The reduction of the aldehyde group of 3-DG to a primary alcohol to form 3-DF is an NADPH-dependent process. nih.govtandfonline.comoup.com While some enzymes may utilize NADH, the activity with NADPH is significantly higher. For example, an aldose reductase from porcine liver showed only 2% activity with NADH compared to NADPH when 3-DG was the substrate. tandfonline.com This strong preference for NADPH is a common feature of the AKR superfamily. tandfonline.com

Substrate Specificity and Catalytic Mechanisms of Reducing Enzymes

The enzymes that reduce 3-deoxyglucosone exhibit broad substrate specificity, acting on a variety of carbonyl compounds. mdpi.comtandfonline.comuniprot.org However, 3-DG is a good substrate for many of these enzymes. tandfonline.com

Aldose Reductase from Porcine Liver: This enzyme effectively reduces 3-DG, with a Km value of 2.5 mM. tandfonline.comoup.com It also acts on other substrates like methylglyoxal (B44143) and glyceraldehyde. tandfonline.com

2-Oxoaldehyde Reductase from Parsley: This plant-based enzyme shows the highest activity with 3-deoxyglucosone compared to other tested carbonyls. tandfonline.com It reduces 3-DG to this compound. tandfonline.com

Monkey Kidney Enzymes: A comparison of kinetic constants revealed that dimeric dihydrodiol dehydrogenase and aldose reductase have a higher catalytic efficiency for 3-DG than aldehyde reductase. nih.gov

Rat AKR1B13: This enzyme displays reductase activity towards various aldehydes and α-dicarbonyl compounds, including 3-deoxyglucosone. nih.gov

The catalytic mechanism generally involves the transfer of a hydride ion from NADPH to the carbonyl carbon of the substrate, leading to its reduction.

| Enzyme | Source | Substrates | Coenzyme |

| Aldehyde Reductase (AKR1A) | Various mammalian tissues | 3-Deoxyglucosone, Methylglyoxal, various aldehydes | NADPH |

| Aldose Reductase (AKR1B) | Various mammalian tissues | 3-Deoxyglucosone, Glucose, Methylglyoxal | NADPH |

| Dihydrodiol Dehydrogenase | Monkey kidney | 3-Deoxyglucosone | NADPH |

| 2-Oxoaldehyde Reductase | Parsley | 3-Deoxyglucosone, Methylglyoxal, Phenylglyoxal | NADPH |

| AKR1B13 | Rat | 3-Deoxyglucosone, Methylglyoxal, Acrolein | NADPH |

Alternative Metabolic Fates of 3-Deoxyglucosone

While reduction to this compound is a major detoxification pathway for 3-deoxyglucosone, it is not the only metabolic route. google.comoup.com

Oxidation to 3-Deoxy-2-ketogluconic Acid by Oxoaldehyde Dehydrogenases

An alternative detoxification pathway for 3-deoxyglucosone is its oxidation to 3-deoxy-2-ketogluconic acid (DGA). google.comdiabetesjournals.org This reaction is catalyzed by oxoaldehyde dehydrogenases. nih.govdiabetesjournals.org This enzymatic activity has been detected in various tissues, including human erythrocytes, and contributes to the scavenging of 3-DG. nih.gov The formation of DGA represents another mechanism by which the body mitigates the reactivity of 3-deoxyglucosone. diabetesjournals.org

Interplay with Fructosamine-3-Kinase (FN3K) Pathways

Fructosamine-3-kinase (FN3K) is an enzyme that plays a role in the "deglycation" of proteins. mdpi.combiomedicinej.com It phosphorylates fructosamine (B8680336) residues on proteins, leading to the formation of an unstable intermediate, fructosamine-3-phosphate. diabetesjournals.orgnih.gov This intermediate then spontaneously decomposes, regenerating the unmodified amine on the protein and releasing inorganic phosphate (B84403) and 3-deoxyglucosone. diabetesjournals.orgbiomedicinej.comnih.gov

FN3K-Mediated Generation of 3-Deoxyglucosone from Fructoselysine-3-Phosphate

The formation of this compound is intricately linked to the cellular process of deglycation, which aims to repair proteins that have undergone non-enzymatic glycation. A key enzyme in this pathway is fructosamine-3-kinase (FN3K). researchgate.netgenecards.org This enzyme does not directly produce this compound but initiates a cascade leading to its precursor. FN3K acts on fructosamines, which are early products of glycation, such as protein-bound fructoselysine (FL). diabetesjournals.orgnih.gov

The process begins when FN3K catalyzes the ATP-dependent phosphorylation of the fructoselysine adduct on the third carbon of its deoxyfructose portion. researchgate.netnih.govbevital.no This reaction yields an unstable intermediate, fructoselysine-3-phosphate (FL3P). diabetesjournals.orgresearchgate.netebi.ac.uk Due to the proximity of the keto group and the newly added phosphate group, FL3P is inherently unstable. diabetesjournals.orgresearchgate.net This instability leads to its spontaneous decomposition through a process known as β-elimination. diabetesjournals.orgresearchgate.net

The breakdown of FL3P results in three products: the regeneration of the original, unmodified lysine (B10760008) residue on the protein, inorganic phosphate (Pi), and the highly reactive dicarbonyl compound, 3-deoxyglucosone (3-DG). researchgate.netdiabetesjournals.orgnih.govebi.ac.uk Therefore, the FN3K-mediated pathway is a primary endogenous source of 3-DG. nih.govnih.gov This 3-DG is the direct precursor that is subsequently metabolized to this compound. diabetesjournals.orggoogle.com

Phosphorylation: Fructoselysine + ATP --- (FN3K) ---> Fructoselysine-3-Phosphate + ADP researchgate.netdiabetesjournals.org

Decomposition: Fructoselysine-3-Phosphate --- (spontaneous) ---> Lysine + Inorganic Phosphate + 3-Deoxyglucosone diabetesjournals.orgnih.govresearchgate.net

Integrated "Deglycation" Mechanisms Involving this compound Formation

The enzymatic pathway involving FN3K is part of a broader cellular strategy known as "deglycation" or protein repair. diabetesjournals.orgnih.govresearchgate.net This system is crucial for cellular homeostasis, as it reverses the initial stages of non-enzymatic protein glycation, preventing the accumulation of damaged proteins and the formation of irreversible advanced glycation end-products (AGEs). diabetesjournals.orgnih.govnih.gov FN3K is widely distributed in mammalian tissues, suggesting its importance in protecting cells from the negative effects of glycation. researchgate.netdiabetesjournals.org

While this deglycation pathway successfully regenerates the original protein, it produces 3-deoxyglucosone (3-DG), a potent glycating agent that can itself cause cellular damage. diabetesjournals.orgbiorxiv.org To mitigate this, cells possess detoxification mechanisms to convert 3-DG into less reactive species. diabetesjournals.org One of the primary detoxification pathways is the reduction of 3-DG to this compound (3-DF). diabetesjournals.orggoogle.comgoogle.com

This reduction is catalyzed by several enzymes, including aldehyde reductase and aldose reductase. google.comgoogle.comnih.govresearchgate.net By converting the reactive aldehyde group of 3-DG into a hydroxyl group, these enzymes form the more stable and less harmful keto-sugar, this compound. diabetesjournals.orgnih.gov Thus, the formation of 3-DF is a critical step in the integrated deglycation and detoxification process, effectively neutralizing the harmful by-product of the initial protein repair. annualreviews.org

Another detoxification pathway involves the oxidation of 3-DG to 3-deoxy-2-ketogluconic acid (DGA) by enzymes such as oxoaldehyde dehydrogenase. diabetesjournals.orggoogle.comgoogle.com However, the reduction to 3-DF is considered a major route for 3-DG metabolism in the body. annualreviews.orgmdpi.com

Excretion Pathways of this compound

Once formed as a detoxification product of 3-deoxyglucosone, this compound (3-DF) is efficiently eliminated from the body, primarily through urinary excretion. google.comgoogle.comnih.gov Studies in rats have shown that after intravenous administration, a large percentage of labeled 3-DG is rapidly excreted in the urine, with the main metabolite identified as 3-DF. nih.gov This indicates that absorbed 3-DG is not significantly utilized biologically but is quickly detoxified and cleared. nih.gov

In humans, this compound is a prominent metabolite found in both plasma and urine, serving as a metabolic indicator of in vivo 3-DG formation. annualreviews.orgebi.ac.uknih.gov The concentration of 3-DF is significantly higher than that of 3-DG in these fluids, highlighting the efficiency of the enzymatic reduction of 3-DG to 3-DF. acs.orgacs.org In plasma, 3-DF can account for about 85% of the combined total of 3-DG and 3-DF, while in urine, it can represent up to 99%. acs.orgacs.org

Concentrations of 3-DF are notably elevated in individuals with diabetes mellitus, correlating with poor glycemic control. ebi.ac.uknih.gov This suggests that increased hyperglycemia leads to greater formation of 3-DG, which is subsequently metabolized to and excreted as 3-DF. nih.gov

| Analyte | Fluid | Control Group | Diabetic Group | P-value | Reference |

|---|---|---|---|---|---|

| 3-DF | Plasma | 0.494 +/- 0.072 µM | 0.853 +/- 0.189 µM | < 0.001 | nih.gov |

| 3-DF | Urine | 38.7 +/- 16.1 nmol/mg creatinine | 69.9 +/- 44.2 nmol/mg creatinine | < 0.001 | nih.gov |

Dietary intake also influences the urinary excretion of 3-DF. A study involving healthy volunteers demonstrated that consuming a diet low in Maillard reaction products ("raw food" diet) decreased urinary 3-DF excretion by approximately 50% compared to an unrestricted diet. acs.orgacs.orgnih.gov Furthermore, after consuming a single dose of honey containing a known amount of 3-DG, the median urinary excretion of 3-DF significantly increased, confirming that dietary 3-DG is absorbed, metabolized, and excreted as 3-DF. acs.orgacs.orgnih.gov This indicates that both endogenous production and dietary sources contribute to the body's pool of 3-DG and its subsequent excretion as 3-DF. acs.orgacs.org

Role of 3 Deoxyfructose in Biochemical Non Enzymatic Reactions and Detoxification Mechanisms

3-Deoxyfructose as a Detoxification Product of Reactive Dicarbonyls

This compound (3-DF) is a significant detoxification product of the highly reactive dicarbonyl compound, 3-deoxyglucosone (B13542) (3-DG). diabetesjournals.orgnih.govnih.gov 3-DG is a key intermediate in the Maillard reaction, a non-enzymatic browning process that occurs both in food during heating and in the human body. nih.govmdpi.comuni-halle.de It is formed from the degradation of Amadori products, such as fructoselysine, and through pathways like the polyol pathway. diabetesjournals.orgnih.govhmdb.ca Due to its reactive nature, 3-DG can readily react with proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in the complications of diabetes and other chronic diseases. nih.govhmdb.cagoogle.com

The in vivo formation of 3-DG necessitates detoxification mechanisms to mitigate its harmful effects. nih.gov One of the primary detoxification pathways involves the reduction of 3-DG to the less reactive 3-DF. diabetesjournals.orgnih.govebi.ac.uk This conversion is catalyzed by enzymes such as aldehyde reductase and other NADPH-dependent aldo-keto reductases. google.commdpi.comnih.govcambridge.org The presence of 3-DF in human plasma and urine serves as a metabolic indicator of in vivo 3-DG formation and subsequent detoxification. diabetesjournals.orgnih.govnih.gov Studies have shown that several milligrams of 3-DG can be formed daily in the body and are subsequently detoxified to 3-DF. nih.gov

The significance of this detoxification pathway is highlighted in conditions of increased glycemic stress, such as diabetes. In diabetic individuals, elevated glucose levels lead to increased formation of 3-DG. diabetesjournals.orgnih.gov Consequently, higher concentrations of 3-DF are found in the plasma and urine of diabetic patients compared to healthy individuals, and these levels correlate with markers of glycemic control like HbA1c. diabetesjournals.orgnih.gov This indicates an ramped-up effort by the body to detoxify the excess 3-DG being produced. diabetesjournals.org

Another detoxification route for 3-DG is its oxidation to 2-keto-3-deoxygluconic acid (3-DGA) by oxoaldehyde dehydrogenase. nih.govgoogle.comcambridge.org However, the reduction to 3-DF is considered a major metabolic fate of 3-DG. nih.gov The efficiency of these detoxification pathways, particularly the enzymatic reduction to 3-DF, is crucial in preventing the accumulation of reactive dicarbonyls and the subsequent cellular damage. google.com

The table below summarizes the key molecules involved in the formation and detoxification of this compound.

| Compound Name | Role |

| 3-Deoxyglucosone (3-DG) | A reactive dicarbonyl intermediate in the Maillard reaction and the precursor to this compound. nih.govnih.gov |

| This compound (3-DF) | The less reactive detoxification product of 3-Deoxyglucosone. diabetesjournals.orgnih.gov |

| Fructoselysine | An Amadori product that can degrade to form 3-Deoxyglucosone. diabetesjournals.orghmdb.ca |

| Aldehyde Reductase | An enzyme that catalyzes the reduction of 3-Deoxyglucosone to this compound. google.commdpi.com |

| NADPH-dependent aldo-keto reductases | A class of enzymes involved in the detoxification of 3-Deoxyglucosone to this compound. nih.govcambridge.org |

| 2-keto-3-deoxygluconic acid (3-DGA) | An alternative detoxification product of 3-Deoxyglucosone formed through oxidation. nih.govcambridge.org |

| Oxoaldehyde dehydrogenase | The enzyme responsible for oxidizing 3-Deoxyglucosone to 2-keto-3-deoxygluconic acid. google.com |

Comparative Reactivity with Other Maillard Intermediates

The Maillard reaction involves a complex cascade of reactions that produce numerous intermediates with varying degrees of reactivity. mdpi.comuni-halle.de Among the most significant are the α-dicarbonyl compounds, including 3-deoxyglucosone (3-DG), glyoxal (B1671930) (GO), and methylglyoxal (B44143) (MGO). mdpi.commdpi.com These dicarbonyls are potent precursors of advanced glycation end products (AGEs). nih.govresearchgate.net

This compound, as a detoxification product, is significantly less reactive than its precursor, 3-DG. diabetesjournals.orgnih.gov The conversion of the highly reactive dicarbonyl group in 3-DG to a hydroxyl group in 3-DF drastically reduces its ability to cross-link with proteins and participate in further browning reactions. diabetesjournals.orgnih.gov

When comparing the reactivity of the primary α-dicarbonyls, studies have shown that methylglyoxal (MGO) is generally the most reactive, followed by glyoxal (GO), and then 3-deoxyglucosone (3-DG). mdpi.commdpi.com This hierarchy of reactivity is also reflected in their interaction with detoxification systems. For instance, the detoxification of MGO and GO is primarily handled by the glyoxalase system, which requires glutathione (B108866) (GSH). nih.gov In contrast, 3-DG is not a substrate for the glyoxalase system but is mainly detoxified by aldo-keto reductases. mdpi.commdpi.com

The formation of 3-DF is a specific consequence of 3-DG metabolism. mdpi.com In certain biological contexts, such as during beer fermentation by Saccharomyces yeasts, the metabolism of different dicarbonyls can be observed. Beer yeast strains have been shown to efficiently metabolize both 3-DG and another related dicarbonyl, 3-deoxymaltosone (3-DM), into 3-DF. mdpi.com Interestingly, the presence of high concentrations of 3-DM can influence the utilization of 3-DG, suggesting a competitive or preferential metabolism. mdpi.com This highlights that while 3-DF is a product of 3-DG detoxification, the broader context of other Maillard intermediates can influence its formation rate.

The table below provides a comparative overview of the reactivity and detoxification of major Maillard reaction intermediates.

| Maillard Intermediate | Relative Reactivity | Primary Detoxification Pathway | Key Detoxification Product(s) |

| Methylglyoxal (MGO) | Highest | Glyoxalase system | D-lactate |

| Glyoxal (GO) | High | Glyoxalase system | Glycolate |

| 3-Deoxyglucosone (3-DG) | Moderate | Aldo-keto reductase pathway | This compound, 2-keto-3-deoxygluconic acid |

| 3-Deoxymaltosone (3-DM) | Not fully established | Metabolized by yeasts | This compound |

| This compound (3-DF) | Low | Excreted | Not applicable |

Influence on Dicarbonyl Stress Attenuation

Dicarbonyl stress refers to the accumulation of reactive dicarbonyl compounds like 3-DG, MGO, and GO, leading to increased protein and DNA modification and subsequent cellular dysfunction. nih.gov The enzymatic conversion of 3-DG to 3-DF is a critical mechanism for attenuating dicarbonyl stress. medchemexpress.com By transforming a highly reactive molecule into a more stable and less harmful compound, this detoxification pathway helps to maintain cellular homeostasis. diabetesjournals.orgnih.gov

The importance of this attenuation is evident in disease states like diabetes and uremia, where dicarbonyl stress is significantly elevated. In uremia, for example, the decreased catabolism of 3-DG, potentially due to reduced reductase activity in end-stage kidneys, leads to higher plasma levels of this dicarbonyl. medchemexpress.com This accumulation of 3-DG is thought to contribute to the development of uremic complications. nih.gov Therefore, the efficient conversion to 3-DF is a protective mechanism against the progression of such pathologies.

Furthermore, the adaptation of certain organisms to environments with high dicarbonyl content underscores the importance of detoxification pathways. For instance, technologically used yeast strains in brewing have demonstrated a greater capacity to metabolize dicarbonyls like 3-DG and 3-DM into 3-DF compared to yeasts from natural habitats. mdpi.com These beer yeast strains also exhibit higher resistance to dicarbonyl-induced stress. mdpi.com This adaptation suggests an evolutionary pressure to develop efficient mechanisms for attenuating dicarbonyl stress, with the production of 3-DF being a key strategy.

The table below outlines the factors influencing dicarbonyl stress and the role of this compound formation in its attenuation.

| Factor | Influence on Dicarbonyl Stress | Role of 3-DF Formation |

| High Glucose Levels (e.g., in Diabetes) | Increases 3-DG formation, leading to higher dicarbonyl stress. medchemexpress.com | Increased conversion of 3-DG to 3-DF to counteract the stress. diabetesjournals.org |

| Impaired Kidney Function (e.g., in Uremia) | Decreases catabolism of 3-DG, exacerbating dicarbonyl stress. medchemexpress.com | Efficient 3-DF formation is crucial to mitigate complications. nih.gov |

| Intracellular Glutathione (GSH) Levels | Depletion enhances the toxicity of dicarbonyls, including 3-DG. mdpi.com | While not directly dependent on GSH, 3-DF formation is part of the overall cellular defense against dicarbonyl stress. mdpi.com |

| Adapted Yeast Strains | Show higher resistance to dicarbonyl stress. mdpi.com | Exhibit enhanced capacity to convert 3-DG and 3-DM to 3-DF. mdpi.com |

Analytical Methodologies for the Study of 3 Deoxyfructose

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 3-deoxyfructose, allowing for its separation from complex mixtures before detection. drugfuture.comksu.edu.sa These techniques are based on the differential distribution of components between a stationary phase and a mobile phase. drugfuture.comksu.edu.saneu.edu.tr The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. measurlabs.comwikipedia.org This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. wikipedia.orgthermofisher.com For GC-MS analysis, non-volatile compounds like this compound must first be converted into volatile derivatives. sci-hub.se

A common approach involves the reduction of this compound to its corresponding 3-deoxy-hexitols, followed by acetylation to form volatile esters. sci-hub.se This derivatization strategy allows for the separation of the resulting alditol acetates on a GC column and their subsequent detection by MS. Selected ion monitoring (SIM) is often employed to enhance the sensitivity and specificity of the assay, allowing for the quantification of this compound in complex biological samples like human urine and plasma. nih.gov

Another derivatization strategy involves the formation of oximes followed by trimethylsilylation (TMS). researchgate.net This method is advantageous as it converts the multiple tautomeric forms of this compound into two silylated isomers, simplifying the resulting chromatogram and improving selectivity. researchgate.net The choice of derivatization reagent is critical, with various silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) being used. sci-hub.se

The table below summarizes different GC-MS methodologies used for this compound analysis.

| Derivatization Method | Sample Matrix | Key Findings |

| Reduction to 3-deoxy-hexitols and acetylation | Human urine and plasma | Enabled the first detection and quantification of this compound in human physiological fluids. nih.gov |

| Oxime formation and trimethylsilylation (TMS) | Model systems, Beer | Optimized method with higher selectivity compared to reduction/acetylation for simultaneous determination with 3-deoxyglucosone (B13542). researchgate.net |

| Reaction with 2,3-diaminonaphthalene (B165487) and silylation | Human plasma | Used for the determination of 3-deoxyglucosone, a related compound, with potential applicability to this compound. sci-hub.se |

| Methoxime formation and trimethylsilylation | General | Resulted in two isomeric derivatives for 3-deoxyglucosone, a structurally related dicarbonyl. sci-hub.se |

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound and related compounds. wikipedia.orgadvancechemjournal.comshimadzu.com HPLC separates components in a liquid mobile phase that is pumped through a column containing a stationary phase. wikipedia.org A significant advantage of HPLC is that it can often analyze compounds without the need for derivatization, which is particularly useful for thermally labile molecules. advancechemjournal.com

For the analysis of α-dicarbonyl compounds, including the precursor to this compound, 3-deoxyglucosone, HPLC is frequently used following derivatization with reagents like o-phenylenediamine (B120857) (OPD). nih.gov This reaction forms highly fluorescent quinoxaline (B1680401) derivatives that can be detected with high sensitivity using fluorescence or UV detectors. nih.govacs.org The separation of these derivatives is typically achieved using reversed-phase HPLC columns. nih.govebi.ac.uk For instance, a polar, phenyl-based reversed-phase column with a pH-gradient elution has been successfully used to separate the diastereomers 3-deoxyglucosone and 3-deoxygalactosone. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers even greater specificity and sensitivity, allowing for the direct measurement of underivatized this compound in complex matrices like plasma. ebi.ac.ukplos.org This approach has been used in clinical studies to investigate the association between advanced glycation end products, including this compound, and metabolic conditions. plos.org

The following table outlines various HPLC methods applied to the analysis of this compound and related compounds.

| Method | Derivatization Reagent | Detection | Sample Matrix | Key Findings |

| RP-HPLC | o-Phenylenediamine | UV | Honey | Quantified 3-deoxyglucosone, showing high levels compared to 5-hydroxymethylfurfural. ebi.ac.uk |

| HPLC/DAD/MSMS | o-Phenylenediamine | DAD/MSMS | Peritoneal dialysis fluids | Identified and quantified 3-deoxygalactosone, a novel glucose degradation product. nih.gov |

| LC-MS/MS | None | MS/MS | Human plasma | Measured plasma levels of free this compound and other advanced glycation end products. ebi.ac.ukplos.org |

| RP-HPLC | None | Fluorescence | Foods, Model reactions | Analyzed carbohydrate-derived β-carbolines formed from reactions involving tryptophan and sugars. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Sample Derivatization Strategies (e.g., Reduction to 3-Deoxy-hexitols)

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. libretexts.org In the context of this compound analysis, particularly for GC-MS, derivatization is essential to increase volatility and thermal stability. libretexts.org

The most prominent derivatization strategy for this compound is its reduction to the corresponding 3-deoxy-hexitols. nih.gov This is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). sci-hub.senih.gov The resulting 3-deoxy-hexitols are polyalcohols that are more amenable to subsequent derivatization steps. Following the reduction, the hydroxyl groups of the 3-deoxy-hexitols are usually acetylated using acetic anhydride (B1165640) to form volatile esters, which can then be readily analyzed by GC-MS. sci-hub.se This two-step process of reduction followed by acetylation has been fundamental in the development of quantitative assays for this compound in biological fluids. nih.gov

An important aspect of this strategy is the ability to distinguish between this compound and its precursor, 3-deoxyglucosone. This can be accomplished by using a deuterated reducing agent, sodium borodeuteride (NaBD₄). nih.gov When this compound is reduced with NaBD₄, a deuterium (B1214612) atom is incorporated into the molecule. In contrast, the reduction of 3-deoxyglucosone with NaBD₄ results in the incorporation of two deuterium atoms. This mass difference allows for their differentiation and individual quantification by mass spectrometry. nih.gov

Isotopic Labeling Applications in Metabolic Flux Studies (e.g., ¹⁴C, ¹³C, Deuterium)

Isotopic labeling is a powerful tool used to trace the metabolic fate of molecules within a biological system. bitesizebio.comsilantes.com By introducing atoms with a different number of neutrons (isotopes) into a molecule of interest, researchers can follow its path through various metabolic reactions. bitesizebio.com This approach provides dynamic information about metabolic pathways and fluxes, which cannot be obtained from static concentration measurements alone. bitesizebio.com

For studying this compound and its related metabolic pathways, stable isotopes such as ¹³C and deuterium (²H), as well as the radioactive isotope ¹⁴C, are employed. nih.govsnmjournals.org

Deuterium (²H or D): As mentioned previously, deuterium labeling, often through the use of sodium borodeuteride (NaBD₄), is crucial for distinguishing between this compound and 3-deoxyglucosone in analytical methods. nih.gov This stable isotope labeling strategy is integral to the derivatization process for GC-MS analysis.

Carbon-13 (¹³C): ¹³C is a stable isotope that can be incorporated into glucose or fructose (B13574) molecules. snmjournals.org When these labeled precursors are metabolized, the ¹³C label is carried through to downstream metabolites, including this compound. By analyzing the distribution of ¹³C in these metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the pathways of this compound formation and its subsequent metabolic transformations. silantes.comsnmjournals.org For example, studies using [U-¹³C]-fructose have helped to characterize fructose metabolism and the formation of related compounds. snmjournals.org

Carbon-14 (¹⁴C): ¹⁴C is a radioactive isotope that can also be used for metabolic tracing. The detection of ¹⁴C-labeled molecules is typically done through scintillation counting, which offers high sensitivity. While less common in recent studies due to the handling requirements for radioactive materials, ¹⁴C labeling has historically been a valuable tool in metabolic research.

These isotopic labeling techniques are indispensable for understanding the in vivo dynamics of this compound, including its formation from glucose, its interconversion with 3-deoxyglucosone, and its detoxification pathways. nih.govgoogle.com

Development and Validation of Quantitative Assays

The development and validation of robust quantitative assays are essential for obtaining reliable and reproducible data on this compound concentrations in various samples. A quantitative assay must be sensitive, specific, accurate, and precise.

The development of a quantitative assay for this compound typically involves the following steps:

Selection of an analytical technique: This is often GC-MS or LC-MS/MS due to their high sensitivity and specificity. nih.govplos.org

Optimization of sample preparation: This includes extraction of this compound from the matrix and, if necessary, derivatization. sci-hub.senih.govplos.org

Development of chromatographic separation: This involves selecting the appropriate column and mobile phase to achieve good separation of this compound from interfering substances. nih.govnih.gov

Optimization of detector settings: For mass spectrometry, this includes selecting the appropriate ions for monitoring (in SIM or SRM mode) to maximize sensitivity and specificity. nih.govmdpi.com

Once the assay is developed, it must be rigorously validated to ensure its performance. Validation typically assesses the following parameters:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

A sensitive and specific assay for this compound and 3-deoxyglucosone was developed using GC-MS with selected ion monitoring after reduction and acetylation. nih.gov This assay demonstrated the presence of this compound in human urine and plasma, with concentrations in fasting plasma being approximately 6.7 µg/dL. nih.gov The validation of such assays is crucial for their application in clinical and food science research.

Biological and Physiological Significance of 3 Deoxyfructose Research

Research Models for Studying 3-Deoxyfructose Metabolism

To understand the formation and fate of this compound, researchers utilize various models, including microbial systems and in vitro enzymatic assays. These models allow for controlled investigation of the metabolic pathways and enzymes involved in the conversion of dicarbonyl compounds to 3-DF.

Yeast, particularly Saccharomyces cerevisiae, serves as a valuable model organism for studying the metabolism of dicarbonyl compounds. d-nb.info These microorganisms are known to reduce cytotoxic carbonyl compounds, such as 3-deoxyglucosone (B13542) (3-DG), into less toxic substances like this compound. d-nb.info This metabolic capability is relevant in food science, especially in fermented beverages like beer, where 3-DG is formed during the heating processes of malt (B15192052) kilning and wort boiling. mdpi.commdpi.com

Research has shown that all studied Saccharomyces yeast strains can metabolize 3-DG, primarily by reducing it to 3-DF. d-nb.info Comparative studies have revealed that technologically adapted yeasts, such as those used in brewing, exhibit different metabolic behaviors compared to yeasts from natural habitats. mdpi.comsciprofiles.com Beer yeast strains demonstrate a faster degradation of 3-DG and increased formation of 3-DF, with concentrations reaching up to 220 µM. mdpi.comsciprofiles.com This suggests an evolutionary adaptation in technologically utilized yeasts to better handle the dicarbonyl stress present in their environment. mdpi.com The presence of other dicarbonyls, like 3-deoxymaltosone (3-DM) found in dark worts, can influence the utilization of 3-DG by yeast. mdpi.com

Table 1: Research Findings on Yeast Metabolism of 3-Deoxyglucosone (3-DG)

| Yeast Type | Substrate | Key Finding | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | 3-Deoxyglucosone (3-DG) | Demonstrated conversion of 3-DG to this compound (3-DF). About 17.8% of 250 μM 3-DG was converted to 3-DF within 48 hours. | nih.govacs.org |

| Beer Yeast Strains (Saccharomyces spp.) | 3-DG and 3-Deoxymaltosone (3-DM) | Showed faster degradation of 3-DG and higher formation of 3-DF (up to 220 µM) compared to yeasts from natural habitats. Suggests metabolic adaptation. | mdpi.comsciprofiles.com |

| 13 Saccharomyces Strains (Brewer's, wine, natural) | 3-DG | All strains were capable of metabolizing 3-DG to 3-DF. Brewer's yeast strains showed higher resistance to 3-DG-induced stress. | d-nb.inforesearchgate.net |

In vitro studies using purified enzymes have been instrumental in identifying the specific catalysts responsible for the reduction of 3-DG to 3-DF. These studies have pinpointed members of the aldo-keto reductase (AKR) superfamily and short-chain dehydrogenases/reductases (SDR) as key players. researchgate.net

Aldehyde reductase (AKR1A) has been identified as a major enzyme that metabolizes 3-DG in the livers of rats, pigs, and humans. nih.govmdpi.com This enzyme catalyzes the NADPH-dependent reduction of 3-DG to 3-DF. tandfonline.com Research has shown that aldehyde reductase has a higher catalytic efficiency for 3-DG compared to some of its other known substrates, such as D-glucuronate. nih.gov Another class of enzymes, carbonyl reductases, also contributes to this metabolic detoxification pathway. researchgate.nettandfonline.com

Studies on an aldose reductase isolated from porcine liver found it to be highly effective in this conversion, with an optimal pH of 6.5 and a Michaelis constant (Km) for 3-DG of 2.5 mM. tandfonline.com Significantly, under diabetic conditions, the glycation of aldehyde reductase itself can occur, which leads to a reduction in its catalytic activity. nih.gov This impairment of the detoxification enzyme may contribute to the metabolic imbalance observed in diabetes. nih.gov

Table 2: In Vitro Enzymatic Reduction of 3-Deoxyglucosone (3-DG)

| Enzyme | Source | Cofactor | Kinetic Parameter (Km for 3-DG) | Key Finding | Reference |

|---|---|---|---|---|---|

| Aldose Reductase | Porcine Liver | NADPH | 2.5 mM | Efficiently catalyzes the reduction of 3-DG to 3-DF with an optimal pH of 6.5. | tandfonline.com |

| Aldehyde Reductase (AKR1A) | Rat, Pig, Human Livers | Not specified | Not specified | Identified as the major protein responsible for 3-DG reductase activity. Exhibits higher catalytic efficiency for 3-DG than for D-glucuronate. | nih.govmdpi.com |

| Glycated Aldehyde Reductase | Rat Liver (from diabetic models) | Not specified | Not specified | Glycation of the enzyme reduces its catalytic efficiency (kcat/Km) for 3-DG. | nih.gov |

Yeast and Microbial Metabolism of Dicarbonyl Compounds to this compound

This compound as a Metabolic Fingerprint of 3-Deoxyglucosone Exposure and Metabolism

The measurement of this compound in biological fluids serves as a reliable "metabolic fingerprint" for the in vivo formation and metabolism of its precursor, 3-deoxyglucosone. nih.govdiabetesjournals.org Since 3-DG is highly reactive and quickly binds to proteins or is metabolized, its direct measurement can be challenging. nih.gov The enzymatic reduction of 3-DG to the more stable and less reactive 3-DF is a primary detoxification pathway. nih.govnih.gov

Therefore, the presence and concentration of 3-DF in plasma and urine reflect the body's exposure to and metabolic processing of 3-DG. nih.govebi.ac.uknih.gov Studies have demonstrated a direct link between the dietary intake of 3-DG and the subsequent urinary excretion of 3-DF, confirming that 3-DF levels can track the metabolic transit of dietary 3-DG. ebi.ac.uk The detection of 3-DF in human plasma and urine provides clear evidence that the Maillard reaction, which produces 3-DG, occurs in vivo and that enzymatic pathways exist to manage its reactive intermediates. nih.govdiabetesjournals.org

Research on Elevated Levels of this compound in Hyperglycemic Conditions

Hyperglycemia, the hallmark of diabetes mellitus, accelerates the formation of 3-DG through various pathways, including the Maillard reaction and the polyol pathway. wikipedia.orgnih.gov This increased production of 3-DG places a greater burden on the body's detoxification systems. Research has shown that in individuals with diabetes, the detoxification of 3-DG to 3-DF is often impaired. wikipedia.org

Clinical studies have provided direct evidence for this phenomenon by measuring 3-DF concentrations in diabetic patients and comparing them to non-diabetic controls. nih.govdiabetesjournals.org These studies found significantly higher concentrations of 3-DF in both the plasma and urine of the diabetic population. nih.govdiabetesjournals.org Furthermore, the levels of plasma and urinary 3-DF showed a strong correlation with hemoglobin A1c (HbA1c), the clinical standard for assessing long-term glycemic control. nih.govdiabetesjournals.org This correlation strongly suggests that the increased formation of 3-DG during periods of high blood sugar leads to a corresponding increase in its metabolic product, 3-DF. nih.gov These findings support the hypothesis that increased 3-DG formation plays a role in the accelerated damage to tissue proteins seen in diabetes. nih.govdiabetesjournals.org

Table 3: Comparison of this compound (3-DF) Levels in Diabetic vs. Control Subjects

| Biological Fluid | Diabetic Group (Mean ± SD) | Control Group (Mean ± SD) | P-value | Reference |

|---|---|---|---|---|

| Plasma 3-DF | 0.853 ± 0.189 µM | 0.494 ± 0.072 µM | < 0.001 | nih.govdiabetesjournals.org |

| Urinary 3-DF | 69.9 ± 44.2 nmol/mg creatinine | 38.7 ± 16.1 nmol/mg creatinine | < 0.001 | nih.govdiabetesjournals.org |

Advanced Research Perspectives and Future Directions in 3 Deoxyfructose Research

Investigation of Stereoisomeric and Tautomeric Forms in Solution and Their Biological Relevance

In aqueous environments, 3-Deoxyfructose does not exist as a single, static structure. Instead, it is present as a dynamic equilibrium of multiple tautomeric forms. Research has shown that 3-deoxy-D-fructose exists as a complex mixture of at least five different forms: the α- and β-anomers of its pyranose and furanose rings, and the open-chain keto form. researchgate.net

A detailed study of its composition in aqueous solution revealed that the β-D-pyranose tautomer is the most prevalent form at room temperature (22 °C), accounting for 52.5% of the mixture. researchgate.net In contrast, the α-D-pyranose form is the least abundant, at just 5%. researchgate.net A particularly noteworthy characteristic is the significant temperature-dependent shift in this equilibrium. The proportion of the open-chain keto form increases dramatically with heating, rising from 7.5% at 22 °C to become the predominant form at higher temperatures, reaching 36% at 82 °C and 47% at 97 °C. researchgate.net

The biological relevance of these tautomeric forms is an area of active investigation. The distribution of these isomers can influence the molecule's chemical reactivity and its ability to interact with biological molecules such as enzymes and receptors. For instance, the sweetness of this compound, although considered less potent than D-fructose, indicates an interaction with taste receptors. researchgate.net Understanding the specific tautomeric form that binds to these receptors is essential for elucidating structure-function relationships. The prevalence of the open-chain keto form at physiological and elevated temperatures may also have implications for its metabolic fate and reactivity in vivo. The interconversion between these forms is a critical aspect of its chemistry, as proton movement and tautomerism are fundamental to many enzymatic reactions. nih.gov

Table 1: Tautomeric Distribution of 3-Deoxy-D-fructose in Aqueous Solution at 22°C

| Tautomeric Form | Percentage in Solution (%) |

| β-D-pyranose | 52.5 |

| Open-chain keto | 7.5 |

| α-D-pyranose | 5.0 |

| Other furanose forms | 35.0 |

| The remaining percentage is attributed to the α- and β-furanose forms. |

Unraveling Novel Enzymatic Pathways Associated with this compound

The primary and most well-characterized enzymatic pathway involving this compound is its formation from 3-deoxyglucosone (B13542) (3-DG), a reactive dicarbonyl compound. ebi.ac.uk This conversion is a critical detoxification mechanism, as 3-DG is a potent precursor of Advanced Glycation End products (AGEs), which are implicated in the pathogenesis of various chronic diseases. acs.org

The enzymatic reduction of 3-DG to the less reactive 3-DF is catalyzed by members of the aldo-keto reductase (AKR) superfamily. acs.orgmdpi.com Specifically, aldehyde reductase (EC 1.1.1.2) and aldose reductase (EC 1.1.1.21) have been identified as key enzymes that facilitate this NADPH-dependent reduction. acs.org These enzymes are widely distributed in various tissues, with high expression in the kidneys. acs.org The reverse reaction, the oxidation of 3-DF back to 3-DG, can also occur, catalyzed by enzymes such as Aldo-keto reductase family 1 member A1 (AKR1A1), using NADP+ as a cofactor. uniprot.org

Future research aims to unravel novel enzymatic pathways beyond this primary detoxification role. This includes identifying other potential enzymes or metabolic routes that utilize 3-DF as a substrate. For example, some evidence suggests that 3-Deoxyhexulose (an alternative name for this compound) may be an intermediate in the pentose (B10789219) phosphate (B84403) pathway in certain bacteria, indicating its involvement in core metabolic processes in some organisms. ontosight.ai Further investigation is needed to identify specific enzymes that might phosphorylate, oxidize, or otherwise modify 3-DF, potentially integrating it into other metabolic networks. Elucidating these novel pathways will provide a more complete picture of 3-DF's metabolic significance.

Table 2: Key Enzymes in the 3-DG/3-DF Metabolic Axis

| Enzyme | EC Number | Reaction | Cofactor |

| Aldehyde Reductase | 1.1.1.2 | 3-Deoxyglucosone → this compound | NADPH |

| Aldose Reductase | 1.1.1.21 | 3-Deoxyglucosone → this compound | NADPH |

| Aldo-keto reductase family 1 member A1 (AKR1A1) | 1.1.1.19 | This compound → 3-Deoxyglucosone | NADP+ |

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

Accurate and sensitive quantification of this compound in complex biological samples is essential for understanding its role in health and disease. The development of advanced analytical techniques is a cornerstone of future metabolomics research focusing on 3-DF and related metabolites. mdpi.com No single technique can capture the entire metabolome; therefore, a multi-platform approach is often necessary. futurelearn.com

Mass spectrometry (MS) coupled with chromatographic separation is a primary tool for 3-DF analysis. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for analyzing volatile or derivatized metabolites. futurelearn.com For 3-DF, a derivatization step, such as oximation followed by silylation, is typically required to increase its volatility. researchgate.net Optimized GC-MS methods have been developed for the simultaneous and highly selective determination of both 3-DF and its precursor, 3-DG. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), is a powerful platform for untargeted metabolomics due to its high sensitivity, specificity, and throughput. animbiosci.org This technique allows for the analysis of 3-DF in its native form without derivatization and can simultaneously profile a wide range of other metabolites in biofluids like plasma and urine. animbiosci.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key analytical platform in metabolomics. futurelearn.comresearchgate.net While generally less sensitive than MS, ¹H-NMR spectroscopy provides valuable structural information and is highly quantitative without the need for identical isotopically labeled standards. It has been instrumental in determining the tautomeric equilibrium of 3-DF in solution. researchgate.net

Future developments will likely focus on increasing the sensitivity and throughput of these methods, improving data processing workflows with advanced chemometrics, and integrating data from multiple analytical platforms to create a more comprehensive map of the metabolic pathways associated with this compound. mdpi.comanimbiosci.org

Table 3: Comparison of Key Analytical Platforms for this compound Analysis

| Technique | Principle | Sample Preparation | Key Advantages |

| GC-MS | Separates volatile compounds, which are then ionized and detected by mass. | Requires chemical derivatization to increase volatility. | High chromatographic resolution, established libraries for identification. |

| LC-HRMS | Separates compounds in liquid phase, followed by high-resolution mass detection. | Minimal, often protein precipitation and filtration. | High sensitivity and specificity, suitable for untargeted analysis, no derivatization needed. |

| NMR | Measures the magnetic properties of atomic nuclei (e.g., ¹H). | Minimal, often just addition of a deuterated solvent. | Highly quantitative, non-destructive, provides detailed structural information on tautomers. |

Elucidation of this compound's Role in Specific Biochemical Processes

The primary established role of this compound is as a metabolic fingerprint of 3-deoxyglucosone (3-DG) formation and, by extension, carbonyl stress. nih.gov Its concentration in plasma and urine is significantly elevated in individuals with diabetes, correlating with markers of poor glycemic control like HbA1c. ebi.ac.uknih.gov This makes 3-DF a valuable biomarker for assessing the in vivo burden of 3-DG, a key intermediate in the formation of AGEs. ebi.ac.uknih.gov The efficient enzymatic conversion of 3-DG to 3-DF is a detoxification pathway that limits the damage caused by the more reactive dicarbonyl compound. ebi.ac.ukgoogle.com

Beyond its role as a biomarker, research is beginning to explore its direct involvement in other biochemical processes.

Maillard Reaction and Diet: this compound is not only formed endogenously but is also a product of the Maillard reaction in foods. acs.org Studies have shown that dietary intake of foods rich in Maillard reaction products, such as honey, can significantly increase the urinary excretion of both 3-DG and 3-DF. nih.gov This highlights a direct link between diet, the gut metabolome, and systemic levels of 3-DF, suggesting a role in the metabolic processing of dietary compounds.

Microbial Metabolism: There is evidence to suggest that this compound participates in the metabolism of certain microorganisms. It has been proposed as an intermediate in the pentose phosphate pathway in some bacteria, although this role is not as well-defined as in mammalian systems. ontosight.ai

Interaction with Other Pathways: As a product of the reduction of 3-DG, the 3-DF metabolic node is inherently linked to pathways that generate its precursor. This includes glycolysis, the polyol pathway, and the degradation of fructosamine-3-phosphate. nih.govoup.com Future research will aim to elucidate how the flux through the 3-DF pathway is regulated and how it might influence these interconnected metabolic routes. For instance, the competition for NADPH by aldose reductase could impact other NADPH-dependent processes, especially under conditions of high glycemic stress.

Uncovering the specific roles of this compound in these and potentially other yet-undiscovered processes will be critical to fully understanding its biological importance beyond its current status as a detoxification product and biomarker.

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize 3-Deoxyfructose, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via isomerization of 3-deoxyglucose using Lewis acids like SnCl₄ in DMSO/water mixtures. Key parameters include temperature (80–120°C), solvent polarity, and catalyst concentration. Yield optimization requires monitoring intermediates (e.g., 3-deoxyglucosone) via HPLC or GC-MS. For reproducibility, follow protocols from carbohydrate conversion studies, ensuring anhydrous conditions to suppress side reactions like humin formation . Experimental sections should detail catalyst handling and purification steps (e.g., column chromatography) to validate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) is critical for resolving stereochemistry and verifying the absence of hydroxyl groups at the C3 position. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl and hydroxyl vibrations. Purity assessments should combine these with chromatographic methods (e.g., HPLC using a refractive index detector) .

Q. What is the metabolic role of this compound in microbial or enzymatic pathways?

- Methodological Answer : Investigate its role using isotopic labeling (e.g., ¹³C-glucose tracers) in microbial cultures, followed by metabolite profiling via LC-MS. Compare growth rates of microbial strains (e.g., E. coli) in media containing this compound vs. native sugars. Enzymatic assays (e.g., kinase or isomerase activity) can identify specific pathway interactions .

Advanced Research Questions

Q. How do competing dehydration pathways of this compound under acidic vs. basic conditions affect product distribution?

- Methodological Answer : Under acidic conditions (e.g., H₂SO₄), this compound undergoes C2/C4 dehydration to form 2,5-bis(hydroxymethyl)furan, while basic conditions (e.g., NaOH) may favor aldol condensation. Use kinetic studies (time-resolved NMR) and DFT calculations to map energy barriers. Compare product ratios via GC-MS and address contradictions in literature by standardizing pH buffers and reaction times .

Q. What computational models best predict the reactivity of this compound in non-aqueous solvents, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for isomerization and dehydration. Validate against experimental activation energies derived from Arrhenius plots. Solvent effects (e.g., DMSO vs. ethanol) can be modeled using COSMO-RS to predict solvation free energies .

Q. How can contradictory reports on this compound’s stability in aqueous solutions be resolved?

- Methodological Answer : Perform stability assays under controlled humidity and temperature, using Karl Fischer titration to quantify water content. Compare degradation products (e.g., via LC-MS) across studies, and identify confounding factors like trace metal contaminants. Meta-analyses of published data should normalize for variables like ionic strength and buffer composition .

Q. What strategies mitigate humin formation during this compound synthesis, and how do protective groups influence pathway selectivity?

- Methodological Answer : Introduce protecting groups (e.g., acetylation at C1/C6) to block polymerization sites. Monitor humin suppression via UV-vis spectroscopy (absorbance at 280 nm). Compare SnCl₄ with alternative catalysts (e.g., ZrO₂) to reduce acid-catalyzed side reactions. Kinetic profiling under inert atmospheres (N₂/Ar) minimizes oxidative degradation .

Methodological Considerations for Data Analysis

Q. How should researchers design experiments to distinguish between kinetic and thermodynamic control in this compound reactions?

- Methodological Answer : Conduct time-course experiments at multiple temperatures (e.g., 25°C vs. 80°C) and quench reactions at intervals for HPLC analysis. Plot product ratios against time to identify dominant pathways. Transition state theory (Eyring equation) can differentiate kinetic vs. thermodynamic products .

Q. What statistical approaches are appropriate for analyzing variability in this compound yield across experimental replicates?

- Methodological Answer : Apply ANOVA to assess significance of variables (e.g., catalyst loading, solvent). Use multivariate regression to model interactions between parameters. Report confidence intervals (95%) and outliers via Grubbs’ test. Transparent documentation of raw data (e.g., in appendices) ensures reproducibility .

Tables for Key Data

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Reaction Temperature | 80–120°C | Thermocouple monitoring | |

| Catalyst (SnCl₄) | 0.1–0.5 mol% | ICP-OES for residual metals | |

| Solvent System | DMSO/H₂O (9:1 v/v) | Karl Fischer titration | |

| Purification | Silica gel chromatography | TLC (Rf = 0.3 in EtOAc/Hexane) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.